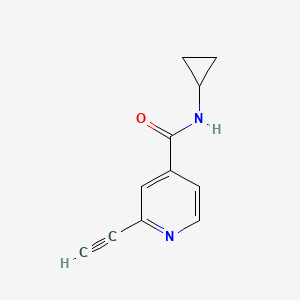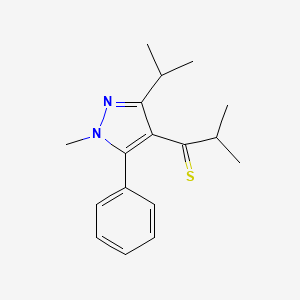
N-Cyclopropyl-2-ethynylisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-2-ethynylisonicotinamide is a chemical compound with the molecular formula C11H10N2O It is characterized by the presence of a cyclopropyl group, an ethynyl group, and an isonicotinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-ethynylisonicotinamide typically involves the reaction of cyclopropylamine with 2-ethynylisonicotinic acid or its derivatives. The reaction is usually carried out under controlled conditions, often involving the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
N-Cyclopropyl-2-ethynylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group in the isonicotinamide moiety can be reduced to an amine.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the nitro group results in amines.
科学的研究の応用
N-Cyclopropyl-2-ethynylisonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-Cyclopropyl-2-ethynylisonicotinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-Cyclopropyl-3-methoxyaniline
- N-Cyclopropyl-2-ethynylbenzamide
- N-Cyclopropyl-2-ethynylpyridine
Uniqueness
N-Cyclopropyl-2-ethynylisonicotinamide is unique due to its combination of a cyclopropyl group, an ethynyl group, and an isonicotinamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the isonicotinamide moiety may enhance its binding affinity to certain biological targets compared to other cyclopropyl or ethynyl derivatives.
特性
CAS番号 |
1956370-83-4 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
N-cyclopropyl-2-ethynylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-2-9-7-8(5-6-12-9)11(14)13-10-3-4-10/h1,5-7,10H,3-4H2,(H,13,14) |
InChIキー |
PODCXASTPRMHPN-UHFFFAOYSA-N |
正規SMILES |
C#CC1=NC=CC(=C1)C(=O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B11772510.png)
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11772515.png)
![Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B11772527.png)






![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-ol](/img/structure/B11772556.png)


![2-(Difluoromethoxy)-6-ethoxybenzo[d]oxazole](/img/structure/B11772576.png)
